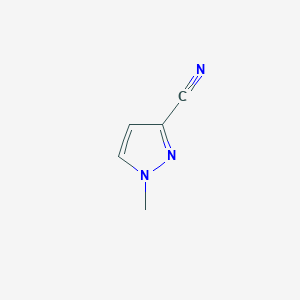

1-methyl-1H-pyrazole-3-carbonitrile

CAS No.: 79080-39-0

Cat. No.: VC2451759

Molecular Formula: C5H5N3

Molecular Weight: 107.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79080-39-0 |

|---|---|

| Molecular Formula | C5H5N3 |

| Molecular Weight | 107.11 g/mol |

| IUPAC Name | 1-methylpyrazole-3-carbonitrile |

| Standard InChI | InChI=1S/C5H5N3/c1-8-3-2-5(4-6)7-8/h2-3H,1H3 |

| Standard InChI Key | UOQLZFAAFSUXFE-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)C#N |

| Canonical SMILES | CN1C=CC(=N1)C#N |

Introduction

Synthesis

The synthesis of 1-methyl-1H-pyrazole-3-carbonitrile typically involves cyclization reactions using hydrazine derivatives and nitrile precursors. A common method includes:

-

Step 1: Reaction of hydrazine hydrate with an appropriate β-ketonitrile or α-cyanoketone.

-

Step 2: Cyclization under acidic or basic conditions to form the pyrazole ring.

-

Step 3: Methylation at the nitrogen atom using methyl iodide or dimethyl sulfate.

This process can be optimized for high yields and purity through solvent selection, temperature control, and purification techniques like recrystallization or chromatography.

Pharmaceutical Applications

1-Methyl-1H-pyrazole-3-carbonitrile serves as a key intermediate in synthesizing bioactive molecules. Pyrazole derivatives are known for their pharmacological properties, including:

-

Anti-inflammatory: Pyrazoles are often explored for their COX-inhibitory activities.

-

Antimicrobial: The nitrile group enhances binding interactions with microbial enzymes.

Agrochemical Development

The compound is used in designing pesticides and herbicides due to its ability to disrupt biological pathways in pests while being biodegradable.

Material Science

Pyrazole derivatives, including this compound, are investigated for their use in coordination complexes and as ligands in catalysis.

Spectroscopic Characterization

Characterization of this compound is typically performed using:

Nuclear Magnetic Resonance (NMR)

-

1H^{1}H1H-NMR: Signals for the methyl group (-CH) around δ = ~2.5 ppm.

-

13C^{13}C13C-NMR: Peaks for the nitrile carbon (-C≡N) near δ = ~120 ppm.

Infrared Spectroscopy (IR)

Characteristic absorption peaks include:

-

Nitrile stretch (-C≡N): ~2200 cm.

-

Pyrazole ring vibrations: ~1600–1700 cm.

Mass Spectrometry (MS)

The molecular ion peak (M+) appears at m/z = 107, confirming the molecular weight.

Safety and Handling

| Parameter | Details |

|---|---|

| Hazard Classification | Not classified as hazardous under GHS |

| Precautions | Avoid inhalation and skin contact; use gloves and goggles during handling |

| Storage Conditions | Store in a cool, dry place away from oxidizing agents |

Research Insights

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry:

-

Compounds containing similar structures have shown promise as antiviral agents by targeting viral polymerases .

-

Modifications of the nitrile group can enhance solubility and bioavailability for drug development .

Further research is needed to explore the full potential of this compound in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume